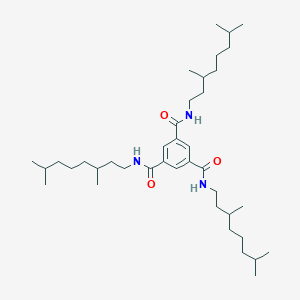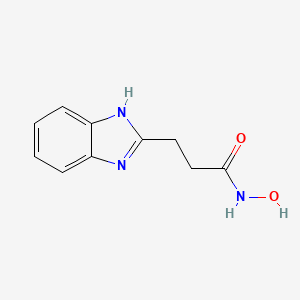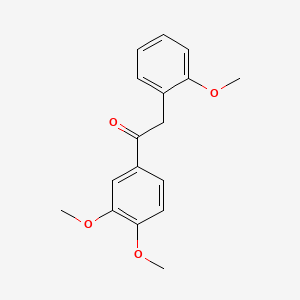![molecular formula C7H12O5S B12550730 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid CAS No. 145995-98-8](/img/structure/B12550730.png)
1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a sulfonic acid group and a methacryloyl group, making it highly reactive and useful in polymer synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid typically involves the reaction of methacrylic acid with 3-chloropropane-1-sulfonic acid, followed by neutralization with a base such as potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Addition Reactions: The methacryloyl group can undergo addition reactions with radicals or other reactive species.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperatures.
Substitution: Nucleophiles like amines or alcohols are used in the presence of catalysts.
Addition: Radical initiators or UV light can be used to facilitate addition reactions.
Major Products:
Copolymers: Formed by polymerization with other monomers.
Substituted Derivatives: Resulting from substitution reactions.
Addition Products: Formed through addition reactions with various reactive species.
Scientific Research Applications
1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and copolymers with specific properties.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical devices.
Industry: Applied in water treatment, as a dispersant in coatings, and in the production of ion-exchange resins
Mechanism of Action
The mechanism of action of 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid involves its ability to form strong ionic interactions due to the presence of the sulfonic acid group. This allows it to interact with various molecular targets, including proteins and other polymers, facilitating processes such as ion exchange, polymerization, and cross-linking. The methacryloyl group enables it to participate in radical polymerization, forming stable polymer networks .
Comparison with Similar Compounds
- 2-Acrylamido-2-methyl-1-propanesulfonic acid
- 3-Sulfopropyl methacrylate potassium salt
- Methacrylic acid 3-sulfopropyl ester potassium salt
Comparison: 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid is unique due to its combination of a methacryloyl group and a sulfonic acid group, which provides both reactivity and ionic character. This makes it more versatile compared to similar compounds that may only possess one of these functional groups. Its ability to undergo polymerization and form ionic interactions makes it particularly valuable in applications requiring both properties .
Properties
CAS No. |
145995-98-8 |
|---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoyloxy)propane-2-sulfonic acid |
InChI |
InChI=1S/C7H12O5S/c1-5(2)7(8)12-4-6(3)13(9,10)11/h6H,1,4H2,2-3H3,(H,9,10,11) |
InChI Key |
RTZNGLQAICCIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C(=C)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



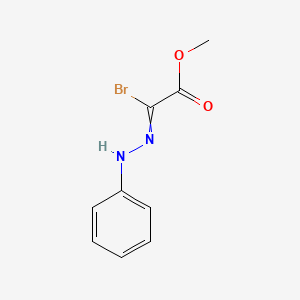
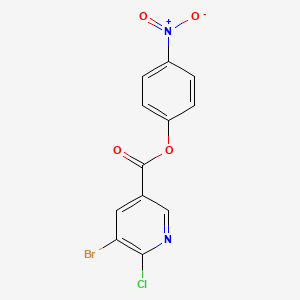
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
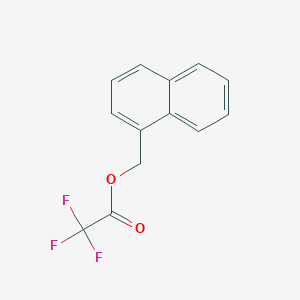
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
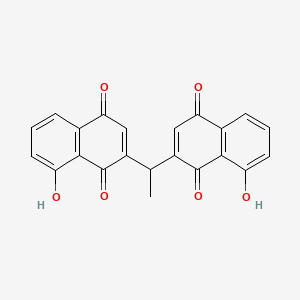
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
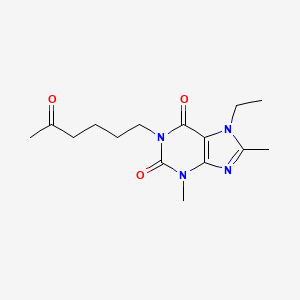
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
